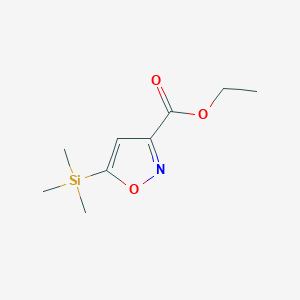
5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C9H15NO3Si. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Mécanisme D'action
Target of Action
Ethyl 5-(trimethylsilyl)isoxazole-3-carboxylate, also known as 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester, has been found to have potent activity against Mycobacterium tuberculosis (Mtb) . Mtb is the causative agent of Tuberculosis (TB), a leading cause of death among infectious diseases globally .
Mode of Action
It has been observed that the presence of a halogen moiety (non-polar group) at m-/p- position and a methoxy group at o- position were optimal for anti-tb potency . This suggests that these groups may interact with specific targets in Mtb to exert their anti-TB effects .
Result of Action
The compound has shown potent in vitro activity against both drug-susceptible and drug-resistant Mtb . This suggests that it could potentially be used as a chemotherapeutic agent against TB, including drug-resistant forms of the disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester typically involves the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles, which are subsequently oxidized to form the desired isoxazole derivative . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to synthesize 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are eco-friendly and involve the use of readily available starting materials and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The oxidation of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Reduction: Hydrogenation of isoxazole derivatives to form corresponding amines.
Substitution: Reactions with aldehydes and N-hydroximidoyl chlorides to form trisubstituted isoxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, tert-butyl nitrite, isoamyl nitrite, and various metal catalysts such as copper (I) and ruthenium (II) . Reaction conditions typically involve moderate temperatures and the use of solvents like water or chloroform .
Major Products
The major products formed from these reactions include 3,4-disubstituted isoxazoles, 3,5-disubstituted isoxazoles, and corresponding amines .
Applications De Recherche Scientifique
5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Trimethylsilanyl-isoxazole-3-carboxylic acid ethyl ester include other isoxazole derivatives such as:
- Isoxazole-3-carboxylic acid
- Isoxazole-5-carboxylic acid
- 3,5-disubstituted isoxazoles
Uniqueness
This compound is unique due to its trimethylsilanyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and drug discovery .
Propriétés
IUPAC Name |
ethyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-5-12-9(11)7-6-8(13-10-7)14(2,3)4/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJJRGMMFYOGJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
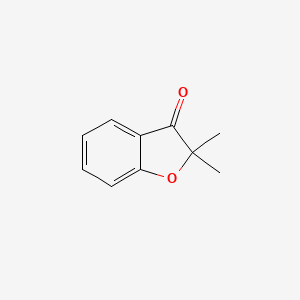
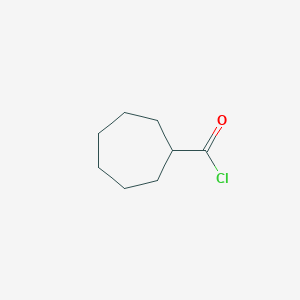
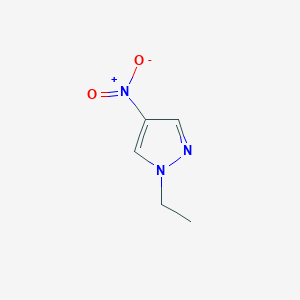
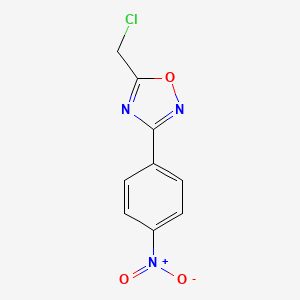
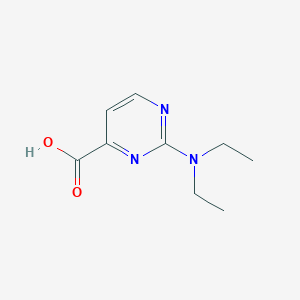
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353915.png)
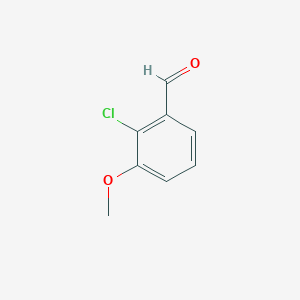



![2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride](/img/structure/B1353926.png)


![3-(2-methoxyphenyl)-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1353933.png)
